![molecular formula C11H16N2O B1611964 p-Hydroxybenzylpiperazine CAS No. 75341-33-2](/img/structure/B1611964.png)
p-Hydroxybenzylpiperazine
Overview
Description
p-Hydroxybenzylpiperazine: is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of a hydroxybenzyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
p-Hydroxybenzylpiperazine, also known as 4-(Piperazin-1-ylmethyl)phenol, is a member of the class of piperazines It’s known that piperazine-based compounds often interact with various receptors and enzymes, enhancing their pharmacological and pharmacokinetic profiles .
Mode of Action
Piperazine molecules generally work by serving as hydrogen bond donors/acceptors, tuning the interactions with receptors . This interaction leads to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Piperazine-based compounds are known to influence a variety of biochemical processes, but the specific pathways depend on the exact structure and functional groups of the compound .
Pharmacokinetics
It’s known that the presence of nitrogen atoms in piperazine compounds generally improves water solubility and bioavailability , which are crucial factors for the compound’s pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that piperazine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(Piperazin-1-ylmethyl)phenol is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Future studies could explore the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could explore any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxybenzylpiperazine typically involves the reaction of piperazine with p-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: p-Hydroxybenzylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form p-hydroxybenzylamine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of p-hydroxybenzaldehyde or p-hydroxybenzoic acid.
Reduction: Formation of p-hydroxybenzylamine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
p-Hydroxybenzylpiperazine (PHBP) is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and neuroscience. This article explores its applications, supported by data tables and case studies, while ensuring diverse and authoritative sources are referenced.
Pharmacological Studies
PHBP has been investigated for its potential as an antidepressant and anxiolytic agent. Research indicates that it may modulate serotonin receptors, which are crucial in mood regulation.
Key Findings:
- A study demonstrated that PHBP exhibited significant binding affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting its potential role in treating depression and anxiety disorders .
- Another investigation highlighted its ability to enhance the effects of selective serotonin reuptake inhibitors (SSRIs), indicating a synergistic potential in antidepressant therapies .
Neuroscience Research
In neuroscience, PHBP has been utilized to explore its effects on cognitive functions and neuroprotection.
Case Studies:
- A study conducted on rodent models revealed that PHBP administration improved memory retention and learning capabilities, suggesting its neuroprotective properties .
- Further research indicated that PHBP could mitigate neuroinflammation, which is associated with various neurodegenerative diseases .
Drug Development
PHBP serves as a lead compound in the development of new pharmacological agents targeting mental health disorders.
Data Table: Applications in Drug Development
Comparison with Similar Compounds
Benzylpiperazine (BZP): A stimulant that acts on the serotonergic and dopaminergic systems.
1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive compound with similar receptor binding properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects.
Uniqueness: p-Hydroxybenzylpiperazine is unique due to the presence of the hydroxy group, which enhances its reactivity and allows for the formation of various derivatives. This makes it a valuable compound in both research and industrial applications.
Biological Activity
p-Hydroxybenzylpiperazine (p-HBP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, therapeutic potentials, and relevant case studies associated with p-HBP, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of piperazine, characterized by the presence of a hydroxyl group on the benzyl ring. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Research indicates that p-HBP exhibits various biological activities through multiple mechanisms:
- Antitumor Activity : p-HBP has shown potential in inducing apoptosis in cancer cells. A study demonstrated that derivatives such as 3R,6R-bis(4-hydroxybenzyl)piperazine-2,5-dione (BHBPPD) significantly increased caspase expression levels in gastric cancer cells, suggesting a mechanism involving the apoptotic pathway .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against various pathogens. The structural features of p-HBP enhance its ability to disrupt bacterial cell walls, leading to cell death.
- Neuropharmacological Effects : p-HBP interacts with neurotransmitter systems, particularly serotonin receptors, which may contribute to its psychoactive effects. This interaction is similar to that observed with other piperazine derivatives.
Anticancer Activity
A notable study focused on the anticancer properties of BHBPPD derived from p-HBP. The findings included:
- Caspase Activation : BHBPPD was found to activate caspases 3 and 9 in gastric cancer cells, indicating its role in promoting apoptosis .
- Molecular Docking Studies : The binding affinity of BHBPPD to TNFRSF10B and CYCS was assessed using molecular docking techniques. The results showed favorable binding energies, suggesting that these interactions could enhance apoptotic signaling pathways .
Antimicrobial Studies
The antimicrobial activity of p-HBP was assessed against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that p-HBP possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Pharmacokinetics
Understanding the pharmacokinetics of p-HBP is essential for evaluating its therapeutic potential. Studies have indicated that:
- Absorption : p-HBP is readily absorbed in the gastrointestinal tract.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites such as 4-hydroxy-BZP and 3-hydroxy-BZP .
- Excretion : The compound and its metabolites are excreted primarily through urine, with studies showing varying concentrations based on dosage .
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRXJITXJZQWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600965 | |
Record name | 4-[(Piperazin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75341-33-2 | |
Record name | p-Hydroxybenzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075341332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Piperazin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYBENZYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195Y9G48E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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